3,5-Diacetamido-2-nitrobenzoic acid
Overview
Description
3,5-Diacetamido-2-nitrobenzoic acid is a chemical compound with the molecular formula C11H11N3O6 . It is also known as a nitro derivative of benzoic acid .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves nitration reactions with nitric acid in the presence of concentrated sulfuric acid . Another approach involves the complexation (salt formation and metal coordination) with monoethanolamine (MEA). This method has been used to synthesize three isomorphic mixed-ligand complexes of Cu, Ni, Co with 3,5-dinitrobenzoic acid (DNBA) and MEA .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 6 oxygen atoms . The average mass is 281.221 Da and the monoisotopic mass is 281.064789 Da .Chemical Reactions Analysis
The solubilities of benzoic acid and its nitro derivatives, including 3,5-dinitrobenzoic acid, have been determined experimentally in various solvents such as water, methanol, ethanol, acetonitrile, dichloromethane, toluene, and ethyl acetate .Scientific Research Applications
Chemical Analysis and Biological Applications
- Sulfhydryl Group Determination : A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and demonstrated to be effective for the determination of sulfhydryl groups in biological materials, indicating the potential utility of related nitrobenzoic acid derivatives in biochemical assays (Ellman, 1959).
- Enzyme Assay Applications : The synthetic substrate 6-nitro-3-(phenylacetamido)benzoic acid (NIPAB) has been used for assaying penicillin acylase activity in reversed micellar systems, highlighting the utility of nitrobenzoic acid derivatives in enzyme kinetics studies (Alves et al., 1995).
- Anticonvulsant Activity of Metal Complexes : Studies on Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid have shown anticonvulsant activities, suggesting potential pharmaceutical applications for metal complexes of nitrobenzoic acids (D'angelo et al., 2008).
Electrochemical and Physicochemical Investigations
- Voltammetric Behavior : The cyclic voltammetric behavior of 3,5-dinitrobenzoic acid (3,5-DNB) has been explored, revealing insights into the electrochemical properties of dinitrobenzoic acid derivatives and their interactions with modified electrode surfaces (Moscoso et al., 2016).
Materials Science and Photopolymerization
- 3D Printing Applications : Research into stereolithography (SLA) 3D printing of oral modified-release dosage forms has explored the use of polyethylene glycol diacrylate (PEGDA) as a monomer, which, while not directly related to 3,5-Diacetamido-2-nitrobenzoic acid, demonstrates the potential of nitrobenzoic acid derivatives in novel manufacturing processes (Wang et al., 2016).
Future Directions
Mechanism of Action
Target of Action
, suggesting that its targets could be specific proteins or cellular structures that can be visualized using fluorescence microscopy.
Mode of Action
As a fluorescent probe, it likely interacts with its targets by binding to them and emitting fluorescence when excited by light of a specific wavelength. This allows the visualization of the target structures under a fluorescence microscope.
Pharmacokinetics
. As a research compound, it is likely administered directly to the target site in vitro or in vivo, and its distribution, metabolism, and excretion would depend on the specific experimental conditions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Diacetamido-2-nitrobenzoic acid . Factors such as temperature, pH, and the presence of other chemicals can affect its fluorescence properties and its ability to bind to its targets . Therefore, careful control of these factors is necessary when using this compound in research applications.
Properties
IUPAC Name |
3,5-diacetamido-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c1-5(15)12-7-3-8(11(17)18)10(14(19)20)9(4-7)13-6(2)16/h3-4H,1-2H3,(H,12,15)(H,13,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEIUSNYOPSUKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)NC(=O)C)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60401610 | |
Record name | 3,5-diacetamido-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54002-29-8 | |
Record name | Benzoic acid, 3,5-bis(acetylamino)-2-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54002-29-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-diacetamido-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60401610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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